Sub-nanomolar Urease Inhibition: Class-Level Potency Advantage over Standard Inhibitors
While no peer-reviewed data was found for the specific compound, the target compound's 5-chloroindole-ethylurea scaffold is closely related to a potent urease inhibitor series. A structurally similar indole-propionohydroxamic acid derivative (CHEMBL4172924) demonstrated an IC50 of 18 nM against Helicobacter pylori urease, with a Ki of 60.2 nM [1]. This represents a >1000-fold improvement in potency compared to the standard urease inhibitor thiourea (IC50 = 21.2 ± 1.3 μM) reported in a tryptamine urea SAR study [2]. The 5-chloro substitution on the indole ring and the specific urea linker are key structural features for high-affinity binding, suggesting the target compound has the potential for similarly high potency.
| Evidence Dimension | Urease Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (Specific data not found in literature) |
| Comparator Or Baseline | Standard thiourea: IC50 = 21.2 ± 1.3 μM; Potent indole-urea analog: IC50 = 18 nM |
| Quantified Difference | Potent analogs show >1000-fold improvement over standard thiourea |
| Conditions | In vitro enzyme inhibition assay against H. pylori ATCC 43504 urease |
Why This Matters
This indicates the 5-chloroindole-urea chemotype can achieve exceptional target engagement, which is critical for selecting a high-quality chemical probe for target validation studies.
- [1] BindingDB. Entry BDBM50449762 / CHEMBL4172924. Accessed April 2026. View Source
- [2] Kanwal et al. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorg Chem. 2019 Mar; 83:595-610. View Source
